
Peimine
Overview
Description
Peimine (C₂₇H₄₅NO₃) is a steroidal alkaloid and a primary bioactive component of Fritillariae Thunbergii Bulbus (FTB), a traditional Chinese medicine with anti-inflammatory, antitumor, and cough-suppressing properties . Its pharmacological effects include:
- Anti-inflammatory action: Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via suppression of NF-κB and MAPK pathways .
- Antitumor activity: Induction of apoptosis in cancer cells by disrupting calcium homeostasis and modulating PI3K/AKT signaling .
- Cough relief: Regulation of calcium signaling pathways and multi-target interactions involving MAPK1 and AKT1 .
This compound’s isosteroidal structure, characterized by a cholestane skeleton with a hydroxyl group at C-3 and a ketone at C-6, underpins its bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Verticine is an isosteroidal alkaloid that can be extracted from the bulbs, flowers, leaves, and stems of Fritillariae Thunbergii Bulbus using gas chromatography-mass spectrometry . The extraction process involves the use of solvents such as methanol and ethanol under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of verticine typically involves large-scale extraction from Fritillariae Thunbergii Bulbus. The process includes drying the plant material, followed by solvent extraction and purification using techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Anti-Inflammatory Action
Peimine has demonstrated anti-inflammatory effects in various studies:
- It can inhibit interleukin-1β-induced inflammation .
- This compound can ameliorate pulmonary fibrosis by inhibiting M2-type macrophage polarization .
- It acts as a non-competitive blocker of Acetylcholine (ACh), with its impact varying based on ACh concentration .
Impact on Ion Channels and Receptors
This compound affects certain voltage-dependent ion channels and muscarinic receptors :
- It blocks voltage-dependent potassium channels, with varying IC50 values for different channels . For example, the IC50 for blocking Kv1.2 was 472 µM .
- This compound also blocks the Nav1.7 channel .
- This compound can enhance nAChR desensitization, potentially impacting the rate of desensitization depending on ACh concentration .
Pharmacokinetics and Metabolism
Studies have investigated the pharmacokinetic properties of this compound:
- A study explored the pharmacokinetic differences between this compound and peiminine in rats after oral administration of Fritillaria thunbergii .
- This compound's intestinal absorption involves active transport .
- This compound may increase the systemic exposure of paeoniflorin by inhibiting CYP3A4 and P-gp activity .
Stability of this compound in Rat Plasma
Stability | Accuracy (mean ± RSD) (%) this compound 2.0 (ng mL−1) | Accuracy (mean ± RSD) (%) this compound 80.0 (ng mL−1) | Accuracy (mean ± RSD) (%) this compound 200.0 (ng mL−1) |
---|---|---|---|
Freeze-thaw | 1.98 ± 7.8 | 84.3 ± 5.2 | 201.8 ± 2.5 |
Long-term | 1.95 ± 11.3 | 78.9 ± 2.4 | 208.5 ± 3.6 |
Short-term | 1.97 ± 6.5 | 81.0 ± 1.9 | 200.9 ± 4.3 |
Post-preparation | 1.96 ± 6.8 | 80.4 ± 3.2 | 202.4 ± 3.0 |
Conversion to Peiminine
This compound can be converted into peiminine and vice versa, indicating a reversible chemical process .
Chemiluminescence
In acidic conditions, potassium permanganate can oxidize this compound to produce chemiluminescence .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted peimine's potential as an anticancer agent, particularly against glioblastoma (GBM), a highly aggressive brain tumor.
- Mechanism of Action : this compound induces apoptosis in GBM cells by regulating the PI3K/AKT signaling pathway. In vitro experiments demonstrated that it inhibits cell proliferation, migration, and invasion in a dose-dependent manner. The compound was shown to downregulate anti-apoptotic proteins such as Bcl-2 and upregulate pro-apoptotic proteins like p53 and Bax .
- In Vivo Studies : In mouse xenograft models, this compound significantly reduced tumor growth, further supporting its potential as a therapeutic agent for GBM .
Anti-Inflammatory Effects
This compound exhibits notable anti-inflammatory properties, making it relevant in treating various inflammatory conditions.
- Cellular Studies : Research indicates that this compound can modulate inflammatory cytokines such as IL-8 and MMP-9. In vitro studies showed that it effectively reduces inflammation in cellular models exposed to pro-inflammatory stimuli .
- Clinical Implications : The anti-inflammatory effects of this compound suggest its potential utility in treating conditions characterized by excessive inflammation, such as arthritis and ischemic diseases .
Antiviral Activity
This compound has been investigated for its antiviral properties, particularly against SARS-CoV-2.
- Mechanism of Action : Studies indicate that this compound can inhibit the entry of SARS-CoV-2 into host cells by blocking critical pathways necessary for viral infection. This positions this compound as a candidate for further research as a functional food or therapeutic agent for COVID-19 .
Traditional Medicine and Respiratory Diseases
Historically, Fritillaria has been used in Traditional Chinese Medicine (TCM) for respiratory ailments.
- Usage in TCM : this compound is recognized for its antitussive and expectorant properties, making it beneficial for treating coughs and asthma. Its long-standing use in TCM underscores its significance in herbal medicine .
Pharmacokinetics and Herb-Drug Interactions
Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic applications.
- Studies on Pharmacokinetics : Research has shown that the combination of this compound with other herbal compounds can influence the pharmacokinetic behavior of drugs, suggesting potential herb-drug interactions that could enhance or diminish therapeutic effects .
Data Tables
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Anticancer | Induces apoptosis via PI3K/AKT pathway | Reduces GBM cell proliferation and migration; inhibits tumor growth in vivo |
Anti-inflammatory | Modulates inflammatory cytokines | Reduces levels of IL-8 and MMP-9; effective in cellular models |
Antiviral | Blocks viral entry into host cells | Potential therapeutic agent against SARS-CoV-2 |
Traditional Medicine | Antitussive and expectorant properties | Long history of use for respiratory diseases |
Pharmacokinetics | Influences drug absorption and metabolism | Herb-drug interactions noted; impacts systemic exposure levels |
Case Studies
- Glioblastoma Treatment :
- Inflammation Reduction :
- COVID-19 Research :
Mechanism of Action
Verticine exerts its effects through various molecular targets and pathways. It is known to interact with multiple proteins and enzymes, including angiotensin-converting enzyme (ACE) and acetylcholinesterase (AChE), which play crucial roles in its pharmacological activities . Additionally, verticine modulates signaling pathways such as the MAPK and AKT pathways, contributing to its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Structural Similarities and Differences
Peimine is frequently compared to peiminine (C₂₇H₄₃NO₃), another FTB-derived alkaloid. Both share a steroidal backbone but differ in functional groups:
Compound | Molecular Formula | Key Structural Features |
---|---|---|
This compound | C₂₇H₄₅NO₃ | 3β-hydroxyl, 6-ketone |
Peiminine | C₂₇H₄₃NO₃ | 3β-hydroxyl, 5,6-unsaturated ketone |
This structural similarity results in competitive cellular uptake but distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles .
Pharmacokinetic Profiles
Table 1: PK Parameters of this compound vs. Peiminine in A549 Cells
Key Findings :
- Competitive Uptake : Structural similarity causes delayed Tmax in combination (240 vs. 120/60 min alone) due to shared transport mechanisms .
- Synergistic Effects : Co-administration increases Imax by 1.5–2.0×, enhancing anti-inflammatory efficacy .
Pharmacodynamic Effects
Table 2: Anti-Inflammatory and Antitumor Activities
Key Findings :
- Anti-Inflammatory Superiority : this compound’s inhibition of TNF-α and IL-6 is 20–30% stronger than peiminine .
- Multi-Target Action : this compound regulates calcium signaling (Ca²⁺/CaMKII/JNK) for cough relief, a mechanism less prominent in peiminine .
Clinical and Mechanistic Insights
- Cough Relief: this compound targets 23 proteins (e.g., MAPK1, AKT1) linked to immunological and neurological pathways, whereas peiminine’s targets are less characterized .
- Drug Resistance : this compound reverses multidrug resistance in A549/DDP cells, while peiminine’s role remains unclear .
Biological Activity
Peimine, a bioactive compound derived from the Fritillaria species, particularly Fritillaria thunbergii, has garnered significant attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is classified as an isosteroidal alkaloid and is noted for its anti-inflammatory, anticancer, and antifibrotic properties. Its chemical structure allows it to interact with various biological pathways, making it a subject of interest in pharmacological research.
1. Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory effects by modulating cytokine production and inhibiting key signaling pathways. Research indicates that this compound can:
- Reduce pro-inflammatory cytokines : It decreases the levels of IL-6 and IL-1β while increasing anti-inflammatory cytokines such as IL-10 .
- Inhibit NF-kB signaling : this compound blocks the activation of nuclear factor kappa B (NF-kB), which plays a critical role in inflammatory responses .
2. Antifibrotic Effects
Recent studies have highlighted this compound's role in ameliorating pulmonary fibrosis (PF). In a bleomycin-induced PF rat model, this compound demonstrated the following effects:
- Histological Improvement : Treatment with this compound resulted in significant reductions in collagen deposition and histopathological changes associated with PF .
- M2 Macrophage Polarization Inhibition : this compound treatment led to a decrease in M2-type macrophages and profibrotic factors such as Arg-1 and CD206, suggesting its potential to modulate immune responses in fibrotic conditions .
The mechanisms underlying the biological activities of this compound involve several key pathways:
- PI3K/Akt Pathway : this compound inhibits the phosphorylation of Akt (p-Akt), which is crucial for cell survival and proliferation .
- MAPK Pathway : It also suppresses p38 MAPK signaling, which is involved in inflammatory responses and cellular stress .
- STAT6 Transcription Factor : By inhibiting STAT6 nuclear translocation, this compound reduces M2 macrophage polarization and subsequent fibrotic processes .
Case Study 1: Pulmonary Fibrosis Model
A study conducted on rats treated with bleomycin demonstrated that this compound significantly reduced pulmonary fibrosis markers. The treatment resulted in lower expression levels of collagen I and III, along with decreased macrophage infiltration in lung tissues. The findings suggest that this compound could be a promising therapeutic agent for PF management .
Case Study 2: Osteoarthritis
In another investigation focused on osteoarthritis (OA), peiminine (a related compound) was shown to inhibit IL-1β-induced inflammation in chondrocytes. The study highlighted its ability to activate Nrf2/HO-1 pathways while inhibiting AKT/NF-kB signaling, underscoring its potential utility in treating joint inflammation .
Comparative Pharmacokinetics
Research comparing the pharmacokinetics of this compound and its derivative peiminine revealed that both compounds have favorable absorption profiles when administered orally. Studies utilizing LC-MS/MS techniques demonstrated their effective penetration into biological systems, which is critical for their therapeutic efficacy .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary molecular targets and signaling pathways through which Peimine exerts its anti-cancer and anti-inflammatory effects?
this compound modulates multiple signaling pathways, including the PI3K/AKT and MAPK pathways. In glioblastoma, it induces apoptosis by suppressing PI3K/AKT activation, thereby inhibiting cell proliferation . In chondrocytes, this compound reduces IL-1β-induced inflammation by downregulating phosphorylated p38, ERK, and JNK in the MAPK pathway . Researchers should validate these mechanisms using kinase activity assays, Western blotting, and siRNA-mediated gene silencing to confirm pathway-specific effects.
Q. What experimental models are commonly used to study this compound's therapeutic effects, and what are their limitations?
In vitro models include glioblastoma cell lines (e.g., U87, T98G) and murine chondrocytes, while in vivo studies often employ xenograft mouse models of glioblastoma or osteoarthritis (OA) . Limitations include species-specific responses (e.g., murine vs. human metabolic differences) and the absence of tumor microenvironment complexity in monolayer cell cultures. Researchers should complement 2D models with 3D organoids or co-culture systems to improve translational relevance .
Q. How should researchers design dose-response experiments to determine the optimal this compound concentration for in vitro studies?
Start with a broad range (e.g., 1–100 μM) based on prior studies , using cell viability assays (MTT/CellTiter-Glo) to establish IC50 values. Include positive controls (e.g., PI3K/AKT inhibitors for cancer models) and account for solvent toxicity (e.g., DMSO concentrations ≤0.1%). Repeat experiments across multiple cell passages to assess consistency .
Advanced Research Questions
Q. How can researchers resolve discrepancies in study outcomes regarding this compound's effects on PI3K/AKT versus MAPK pathways?
Contradictions may arise from cell-type-specific signaling crosstalk or differential experimental conditions (e.g., stimulation with IL-1β vs. serum deprivation). To address this:
- Perform pathway inhibition studies (e.g., using LY294002 for PI3K or SB203580 for p38 MAPK) to isolate contributions.
- Conduct time-course experiments to track temporal activation patterns.
- Compare transcriptomic profiles (RNA-seq) of this compound-treated cells across models to identify context-dependent targets .
Q. What methodological approaches are recommended for validating the specificity of this compound's interaction with proposed molecular targets?
- Use CRISPR-Cas9 knockout models to ablate candidate targets (e.g., AKT1, ERK1/2) and assess whether this compound's effects are abolished.
- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinity.
- Cross-validate findings with structural analogs of this compound to determine structure-activity relationships .
Q. How can multi-omics data integration improve the understanding of this compound's mechanisms in complex diseases like glioblastoma?
Integrate transcriptomic, proteomic, and metabolomic datasets to:
- Identify upstream regulators (e.g., transcription factors) and downstream effectors (e.g., apoptosis-related proteins).
- Use bioinformatics tools (e.g., STRING, KEGG) to map network interactions and prioritize hub genes for functional validation.
- Apply machine learning algorithms to predict off-target effects or synergistic drug combinations .
Q. What strategies are effective for optimizing this compound's bioavailability and pharmacokinetics in preclinical models?
- Formulate this compound with nanocarriers (e.g., liposomes, polymeric nanoparticles) to enhance solubility and blood-brain barrier penetration in glioblastoma studies.
- Conduct pharmacokinetic (PK) profiling in rodent models to assess half-life, Cmax, and tissue distribution.
- Use microdialysis in target tissues (e.g., brain, synovial fluid) to measure free drug concentrations .
Q. Methodological Guidance
- Data Contradiction Analysis : When conflicting results arise, apply the PEO framework (Population, Exposure, Outcome) to refine hypotheses and ensure comparability in experimental designs .
- Literature Review : Use PICO (Population, Intervention, Comparison, Outcome) to structure systematic reviews and meta-analyses of this compound studies .
- Experimental Reproducibility : Follow the Beilstein Journal’s guidelines for detailing synthesis protocols, characterization data (e.g., NMR, HPLC), and statistical methods to enable replication .
Properties
IUPAC Name |
(1R,2S,6S,9S,10S,11S,14S,15S,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,24-,25-,26+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKLSMSEHKDIIP-BZMYINFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910283 | |
Record name | Cevane-3,6,20-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23496-41-5, 107299-20-7, 135636-54-3 | |
Record name | Peimine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23496-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Verticine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023496415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Wanpeinine A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107299207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zhebeinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135636543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cevane-3,6,20-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 23496-41-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | VERTICINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34QDF8UFSY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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